molecular formula C10H12O2 B13918069 Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate

Cat. No.: B13918069
M. Wt: 164.20 g/mol
InChI Key: RGILGBAQZZXTFS-UHFFFAOYSA-N
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Description

Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is a member of the ester family and is known for its unique structure, which includes both alkyne and ester functional groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate can be synthesized through several methods. One common approach involves the esterification of 4-pentynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(prop-2-yn-1-yl)pent-4-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The alkyne group can engage in cycloaddition reactions, forming new ring structures that are important in medicinal chemistry .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

ethyl 2-prop-2-ynylpent-4-ynoate

InChI

InChI=1S/C10H12O2/c1-4-7-9(8-5-2)10(11)12-6-3/h1-2,9H,6-8H2,3H3

InChI Key

RGILGBAQZZXTFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC#C)CC#C

Origin of Product

United States

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